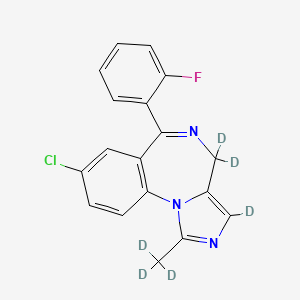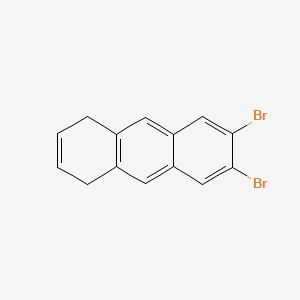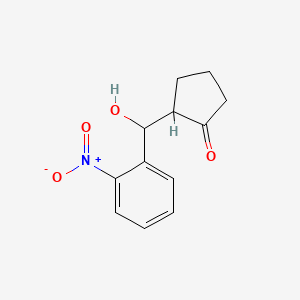
4,4'-Methylenebis-benzene-2,6-d2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis-benzene-2,6-d2-amine typically involves the reaction of deuterated aniline derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of 4,4’-Methylenebis-benzene-2,6-d2-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the production of a high-quality product. The final compound is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis-benzene-2,6-d2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4,4’-Methylenebis-benzene-2,6-d2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis-benzene-2,6-d2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-diisopropylaniline): Similar structure but with isopropyl groups instead of deuterium atoms.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chlorine and ethyl groups, offering different reactivity and applications.
Benzenamine, 4,4’-methylenebis-: The non-deuterated version of the compound, commonly used in various industrial applications.
Uniqueness
4,4’-Methylenebis-benzene-2,6-d2-amine is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate quantification and tracing of compounds are essential .
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-[(4-amino-3,5-dideuteriophenyl)methyl]-2,6-dideuterioaniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i5D,6D,7D,8D |
Clé InChI |
YBRVSVVVWCFQMG-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1N)[2H])CC2=CC(=C(C(=C2)[2H])N)[2H] |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(6-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15294806.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)


![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)

![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)




